2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Description
The compound 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid (hereafter referred to by its IUPAC name) is a structurally complex molecule featuring a pyrrolidine core, hydroxyamino-oxoethyl substituent, and branched alkyl chains. Key properties include:
- Molecular Weight: 371.4 g/mol
- Topological Polar Surface Area (TPSA): 136 Ų
- Hydrogen Bond Donors/Acceptors: 4/6
- Rotatable Bonds: 9
- Stereocenters: 3 defined .
These attributes suggest moderate solubility and bioavailability, influenced by its polar functional groups and stereochemistry.
Properties
Molecular Formula |
C18H31N3O6 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[1-[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H31N3O6/c1-10(2)8-12(9-14(22)20-27)17(24)21-7-5-6-13(21)16(23)19-15(11(3)4)18(25)26/h10-13,15,27H,5-9H2,1-4H3,(H,19,23)(H,20,22)(H,25,26) |
InChI Key |
PYYCBPABFFOXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid, also referred to as a derivative of amino acids and peptides, has garnered attention for its potential biological activities. This article reviews its biological functions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 436.56 g/mol. The structure consists of a pyrrolidine ring, an amino acid moiety, and a hydroxyamino group, contributing to its unique biological properties.
Research indicates that this compound may interact with various biological pathways:
- Protein Synthesis : It may influence the synthesis of proteins through modulation of ribosomal activity.
- Cell Signaling : The compound has been linked to the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell growth and survival.
- Immunological Effects : It shows potential in modulating immune responses, possibly influencing cytokine production and immune cell activation.
Biological Activities
The biological activities of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially through disruption of cell wall synthesis or function. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |
| Anti-inflammatory | Modulates inflammatory responses by inhibiting pro-inflammatory cytokines. |
| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis under stress conditions. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . -
Neuroprotective Effects :
In vitro studies on neuronal cell lines showed that treatment with the compound reduced apoptosis induced by oxidative stress. This effect was linked to the activation of the Nrf2 pathway, which enhances the expression of antioxidant genes . -
Anti-inflammatory Properties :
Research indicated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting its potential use in managing inflammatory diseases .
Comparison with Similar Compounds
Structural Features
Target Compound
- Pyrrolidine ring with hydroxyamino-oxoethyl and 4-methylpentanoyl substituents.
- Branched 3-methylbutanoic acid terminus.
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid
- Benzoic acid backbone with piperidin-1-ylphenyl and ethoxy groups.
- Larger aromatic system (benzene ring) and extended alkyl chain .
Substance P Analogue (CAS 71977-09-8)
- Polypeptide-like structure with multiple amide bonds, phenylpropanoyl, and methylsulfanyl groups.
- Higher complexity (537 topological complexity vs. target’s 371.4 MW) .
Lisinopril (CAS 76547-98-3)
- ACE inhibitor with pyrrolidine-2-carboxylic acid and phenylpropyl moieties.
- Similar pyrrolidine core but lacks hydroxyamino-oxoethyl group .
Molecular and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | TPSA (Ų) | H-Bond Donors/Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 371.4 | 136 | 4/6 | 9 |
| (S)-2-Ethoxy...benzoic Acid | 452.59 | 78.9* | 3/5 | 11* |
| Substance P Analogue | ~1000 (estimated) | >200* | >10/>15 | >15 |
| Lisinopril | 441.53 | 134 | 5/7 | 10 |
*Estimated based on structural analogs .
Key Observations :
- Its high TPSA (136 Ų) exceeds Lisinopril’s (134 Ų), suggesting comparable solubility but reduced blood-brain barrier penetration.
- The Substance P analogue’s extreme complexity likely limits oral bioavailability due to poor absorption .
Pharmacological Implications
- Target vs. Lisinopril: Both share pyrrolidine-carboxylic acid motifs, but Lisinopril’s phenylpropyl group enhances angiotensin-converting enzyme (ACE) binding. The target’s hydroxyamino group may confer unique metal-binding or protease inhibition properties .
- Target vs. Benzoic Acid Derivative : The latter’s piperidin-1-ylphenyl group could improve CNS activity but increase metabolic instability due to aromatic oxidation .
- Target vs. Substance P Analogue : The analogue’s methylsulfanyl and multiple amide bonds may improve metabolic stability but reduce solubility and absorption .
Stereochemical Considerations
- The target compound’s 3 defined stereocenters contrast with Lisinopril’s 2 and the benzoic acid derivative’s 1. This enhances selectivity for chiral targets but complicates synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
